Cas no 160648-00-0 (3-4-(Methylamino)carbonylphenyl-2-propenoic Acid)

3-4-(Methylamino)carbonylphenyl-2-propenoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-[4-[(methylamino)carbonyl]phenyl]-
- 160648-00-0
- AKOS008104264
- CS-0262627
- 179627-11-3
- Z2417574196
- (2E)-3-[4-(METHYLCARBAMOYL)PHENYL]PROP-2-ENOICACID
- (E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic Acid
- EN300-833023
- 4-(methylcarbamoyl)cinnamic acid
- (2E)-3-[4-(METHYLCARBAMOYL)PHENYL]PROP-2-ENOIC ACID
- 3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid
- SCHEMBL6644786
- G25463
- (E)-3-(4-(Methylcarbamoyl)phenyl)acrylic acid
- CHEMBL4740222
- EN300-30437
- 3-4-(Methylamino)carbonylphenyl-2-propenoic Acid
-
- インチ: InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+
- InChIKey: DPBKEHKMLPTJFE-QPJJXVBHSA-N
計算された属性
- せいみつぶんしりょう: 205.07389321Da
- どういたいしつりょう: 205.07389321Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
3-4-(Methylamino)carbonylphenyl-2-propenoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | M285865-50mg |
3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoicAcid |
160648-00-0 | 50mg |
¥1320.00 | 2023-09-15 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087461-1g |
(2E)-3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid |
160648-00-0 | 95% | 1g |
¥2051.0 | 2023-02-23 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087461-5g |
(2E)-3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid |
160648-00-0 | 95% | 5g |
¥5943.0 | 2023-02-23 | |
TRC | M285865-250mg |
3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoic Acid |
160648-00-0 | 250mg |
$523.00 | 2023-05-18 | ||
TRC | M285865-1000mg |
3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoic Acid |
160648-00-0 | 1g |
$965.00 | 2023-05-18 | ||
TRC | M285865-100mg |
3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoic Acid |
160648-00-0 | 100mg |
$253.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | M285865-100mg |
3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoicAcid |
160648-00-0 | 100mg |
¥2100.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | M285865-250mg |
3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoicAcid |
160648-00-0 | 250mg |
¥4500.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | M285865-1g |
3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoicAcid |
160648-00-0 | 1g |
¥8460.00 | 2023-09-15 | ||
TRC | M285865-1g |
3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoic Acid |
160648-00-0 | 1g |
$ 800.00 | 2022-06-04 |
3-4-(Methylamino)carbonylphenyl-2-propenoic Acid 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
3-4-(Methylamino)carbonylphenyl-2-propenoic Acidに関する追加情報
Professional Introduction to Compound with CAS No. 160648-00-0 and Product Name: 3-4-(Methylamino)carbonylphenyl-2-propenoic Acid
The compound with CAS No. 160648-00-0 and the product name 3-4-(Methylamino)carbonylphenyl-2-propenoic Acid represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of a methylamino group and a carbonylphenyl moiety makes it a versatile intermediate for various biochemical pathways, offering promising prospects for therapeutic interventions.
Recent studies have highlighted the importance of 3-4-(Methylamino)carbonylphenyl-2-propenoic Acid in the synthesis of novel pharmacophores. Its structural features, including the conjugated system of the phenyl ring and the propenoic acid side chain, contribute to its reactivity and functionality. This compound has been explored in the development of inhibitors targeting various enzymatic pathways, particularly those involved in inflammation and metabolic disorders. The methylamino substituent plays a crucial role in modulating the pharmacokinetic properties of derivatives, enhancing bioavailability and reducing toxicity.
In the realm of medicinal chemistry, the compound serves as a valuable building block for constructing more complex molecules. Researchers have leveraged its structural motifs to design analogs with enhanced binding affinity and selectivity. For instance, derivatives of 3-4-(Methylamino)carbonylphenyl-2-propenoic Acid have been investigated for their potential in treating neurological disorders, where precise modulation of receptor interactions is essential. The carbonylphenyl group provides a scaffold for further functionalization, enabling the creation of molecules with tailored properties.
The synthesis of 3-4-(Methylamino)carbonylphenyl-2-propenoic Acid involves multi-step organic transformations, showcasing the compound's synthetic utility. Advanced catalytic methods have been employed to achieve high yields and purity, making it accessible for large-scale applications. The reaction pathways often involve palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex organic frameworks efficiently. These synthetic strategies not only highlight the compound's versatility but also contribute to the broader toolkit available to synthetic chemists.
From a biological perspective, 3-4-(Methylamino)carbonylphenyl-2-propenoic Acid has demonstrated interesting interactions with biological targets. Preliminary in vitro studies have revealed its potential as an antioxidant and anti-inflammatory agent. The compound's ability to modulate signaling pathways associated with these processes makes it a promising candidate for further investigation. Additionally, its structural similarity to known bioactive molecules suggests that it may exhibit synergistic effects when combined with other therapeutic agents.
The pharmaceutical industry has taken note of the compound's potential, leading to several ongoing clinical trials exploring its applications in treating chronic diseases. These trials focus on evaluating its efficacy and safety profile in human subjects. The results are expected to provide valuable insights into its therapeutic potential and guide future drug development efforts. The collaborative efforts between academic researchers and industry scientists underscore the importance of compounds like 3-4-(Methylamino)carbonylphenyl-2-propenoic Acid in advancing medical science.
Looking ahead, the future of research involving 3-4-(Methylamino)carbonylphenyl-2-propenoic Acid appears bright, with numerous avenues for exploration remaining open. Innovations in computational chemistry and high-throughput screening are expected to accelerate the discovery of new derivatives with improved properties. Furthermore, advancements in green chemistry principles may lead to more sustainable synthetic routes, reducing environmental impact while maintaining high efficiency.
In conclusion, 3-4-(Methylamino)carbonylphenyl-2-propenoic Acid (CAS No. 160648-00-0) stands as a testament to the ingenuity of modern chemical research. Its unique structure and versatile reactivity make it a cornerstone in both academic studies and industrial applications. As research continues to uncover new possibilities, this compound is poised to play a pivotal role in shaping the future of pharmaceuticals and chemical synthesis.
160648-00-0 (3-4-(Methylamino)carbonylphenyl-2-propenoic Acid) 関連製品
- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)
- 400086-33-1(Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate)
- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)
- 740799-82-0(methyl 3,4-dihydroxy-2-methyl-benzoate)
- 1805065-69-3(Ethyl 2-fluoro-5-methoxyisonicotinate)
- 117422-43-2(5-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride)
- 119866-61-4(4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester)
- 1359215-27-2(2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
- 2172232-59-4(3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)
- 1689850-90-5((2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol)



